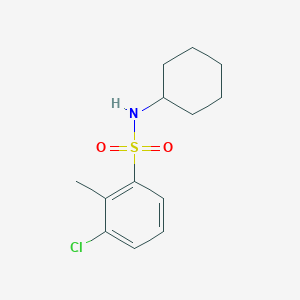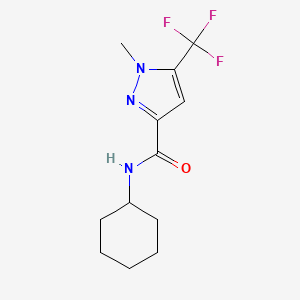
3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent amination. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in assays to evaluate its efficacy against various bacterial and fungal strains.
Medicine: The compound is explored for its potential therapeutic applications, particularly as an antimicrobial agent. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of folic acid in microorganisms, thereby preventing their growth and proliferation. The compound targets enzymes involved in the folic acid pathway, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
- 3-chloro-N-methylbenzenesulfonamide
- 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide
- 3-chloro-N-cyclohexyl-2-methoxy-N-methylbenzamide
Comparison: Compared to similar compounds, 3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide exhibits unique properties due to the presence of the cyclohexyl group. This group enhances its lipophilicity and potentially improves its ability to penetrate biological membranes. Additionally, the chloro group provides a site for further chemical modifications, allowing for the development of derivatives with enhanced biological activity.
Properties
Molecular Formula |
C13H18ClNO2S |
|---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-12(14)8-5-9-13(10)18(16,17)15-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7H2,1H3 |
InChI Key |
IXFWPRWOCGJOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10969580.png)

![5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B10969594.png)

![N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10969598.png)

![N-(4-chlorobenzyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10969615.png)

![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969618.png)
![3,5-dimethyl-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10969621.png)
![2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B10969625.png)

![6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969629.png)
![(2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10969636.png)
